Bendamustine Desmethyl Impurity, also known as N-desmethyl-bendamustine (M4), is a significant impurity identified in Bendamustine Hydrochloride. [, ] It originates during the manufacturing process of Bendamustine Hydrochloride and is considered a critical quality attribute due to its potential impact on the drug's safety and efficacy. [, ] In scientific research, Bendamustine Desmethyl Impurity serves as a valuable reference standard for analytical method development and validation. [, , ] This impurity's presence and quantity are meticulously monitored during drug development and manufacturing to ensure the quality and safety of Bendamustine Hydrochloride. [, , ]
Bendamustine Desmethyl Impurity, also known as Desmethyl Bendamustine Hydrochloride, is a derivative of the chemotherapeutic agent bendamustine. This compound is primarily utilized in the treatment of chronic lymphocytic leukemia and indolent B-cell non-Hodgkin lymphoma, particularly in cases that have progressed following rituximab therapy. The significance of this impurity lies in its role in quality control and pharmacological studies related to bendamustine, as it can affect the drug's efficacy and safety profiles.
This compound belongs to the class of nitrogen mustard derivatives, which are known for their alkylating properties. It is categorized under antineoplastic agents due to its application in cancer treatment.
The synthesis of Bendamustine Desmethyl Impurity involves several chemical reactions, typically starting from specific benzimidazole derivatives. Various methods have been reported for its preparation, including:
The synthesis process can involve multiple steps with careful control of reaction conditions such as temperature and pH. For instance, one method describes using 4-(5-amino-1-methyl-1H-benzimidazol-2-yl)butanoate as a starting material, undergoing various transformations to produce the desired impurity .
Bendamustine Desmethyl Impurity shares a similar molecular framework with its parent compound, bendamustine. It retains the benzimidazole ring structure and exhibits modifications that result from demethylation.
The chemical formula for Bendamustine Desmethyl Impurity is CHClNO, with a molecular weight of approximately 315.80 g/mol. The structural analysis indicates that it retains the essential functional groups that contribute to its pharmacological activity .
Bendamustine Desmethyl Impurity undergoes various chemical reactions typical of alkylating agents. Notably, it can participate in:
The mechanism of action involves the formation of intra- and inter-strand crosslinks between DNA bases, which inhibits DNA replication and transcription, ultimately resulting in cell death .
The mechanism of action for Bendamustine Desmethyl Impurity parallels that of bendamustine itself. It acts primarily through:
Research indicates that bendamustine and its metabolites undergo extensive first-pass metabolism, producing various hydroxy metabolites. These metabolites exhibit varying degrees of cytotoxicity, influencing therapeutic outcomes .
Bendamustine Desmethyl Impurity is characterized by:
Key chemical properties include:
Relevant analyses indicate that maintaining specific environmental conditions is crucial for preserving the integrity of this compound during storage and use .
Bendamustine Desmethyl Impurity serves several important roles in scientific research:
Bendamustine Desmethyl Impurity, chemically designated as 4-[6-[bis(2-chloroethyl)amino]-1H-benzimidazol-2-yl]butanoic acid hydrochloride, is a structural analog of bendamustine hydrochloride formed by the demethylation of the benzimidazole ring nitrogen. Its systematic IUPAC name is 4-[6-[bis(2-chloroethyl)amino]-1H-benzimidazol-2-yl]butanoic acid hydrochloride, with common synonyms including N-desmethyl-bendamustine and desmethyl bendamustine impurity [3] [6]. The compound has been assigned the CAS Registry Number 31349-38-9, providing a unique identifier for chemical databases and regulatory documentation. The molecular formula is C₁₅H₂₀Cl₃N₃O₂, with a molecular weight of 380.70 g/mol for the free base and 417.06 g/mol for the hydrochloride salt [3] [9].
The structural distinction between bendamustine and its desmethyl impurity lies in the absence of the methyl group (-CH₃) on the nitrogen atom at position 1 of the benzimidazole ring system. This modification significantly alters the molecule's electronic distribution and steric properties while preserving the reactive nitrogen mustard groups [bis(2-chloroethyl)amino moiety] and the carboxylic acid terminus. The SMILES notation (C1=CC2=C(C=C1N(CCCl)CCCl)NC(=N2)CCCC(=O)O.Cl) accurately represents the molecular connectivity and protonation state of the hydrochloride salt. In solid-state characterization, the impurity exhibits crystalline properties with defined melting points and spectral signatures (IR, NMR, MS) suitable for identification and quantification in pharmaceutical matrices [6] [9].
Table 1: Molecular Characterization of Bendamustine Desmethyl Impurity
Characteristic | Specification |
---|---|
Systematic Name | 4-[6-[bis(2-chloroethyl)amino]-1H-benzimidazol-2-yl]butanoic acid hydrochloride |
Molecular Formula | C₁₅H₂₀Cl₃N₃O₂ |
Molecular Weight | 380.70 g/mol (free base) |
CAS Registry Number | 31349-38-9 |
SMILES Notation | C1=CC2=C(C=C1N(CCCl)CCCl)NC(=N2)CCCC(=O)O.Cl |
Structural Difference | Demethylation at benzimidazole N1 position |
The desmethyl impurity exhibits distinct physicochemical properties that influence its analytical behavior and pharmacological activity. As a hydrochloride salt, it demonstrates high water solubility (>50 mg/mL), facilitating its chromatographic separation and quantification in aqueous matrices. The compound's lipophilicity, expressed as calculated partition coefficient (cLogP), is approximately 2.8, slightly higher than bendamustine's cLogP of 2.5 due to the loss of the polar methyl group. This increased lipophilicity may enhance cellular membrane permeability but also potentially increase nonspecific binding [3] [6].
Spectroscopic characterization reveals distinctive signatures: UV-Vis absorption maxima at 232 nm and 280 nm in methanol, proton NMR chemical shifts including a characteristic singlet at δ 12.2 ppm (carboxylic acid proton) and absence of the N-methyl singlet at δ 3.7 ppm present in the parent compound, and mass spectral fragmentation with major ions at m/z 345 [M+H]⁺ and m/z 307 [M+H-Cl]⁺ under positive ionization conditions. The compound's stability profile indicates sensitivity to hydrolytic conditions, particularly at extreme pH values, where degradation occurs via cleavage of the chloroethyl groups and hydrolysis of the benzimidazole ring system. Under controlled conditions (25°C, protected from light), the solid form demonstrates acceptable stability for use as a reference standard in pharmaceutical testing [6].
Bendamustine Desmethyl Impurity functions as an active minor metabolite (designated M4) in the pharmacological pathway of bendamustine hydrochloride. It is formed primarily through CYP1A2-mediated oxidative N-demethylation of the parent drug's benzimidazole ring, a metabolic pathway that represents approximately 5-10% of bendamustine's total clearance in humans [4] [5]. While plasma concentrations of M4 reach only about 1/100th of bendamustine concentrations following therapeutic administration, this metabolite retains measurable cytotoxic activity through its intact bifunctional alkylating mechanism [4] [5].
The pharmacological activity profile of the desmethyl metabolite differs quantitatively from the parent compound. In vitro cytotoxicity assays demonstrate that N-desmethyl-bendamustine exhibits approximately 5- to 10-fold lower cytotoxic potency compared to bendamustine against human lymphoma cell lines (e.g., DOHH-2, SU-DHL-4), primarily attributed to altered cellular uptake and DNA binding kinetics [4]. Mechanistically, it induces DNA interstrand cross-links through its bis(2-chloroethyl)amino groups, but with reduced efficiency compared to bendamustine. The metabolite's contribution to the overall therapeutic effect of bendamustine therapy is considered minimal due to its low systemic exposure, but it may accumulate in specific tissue compartments where CYP1A2 is highly expressed [5].
The formation kinetics of Bendamustine Desmethyl Impurity demonstrate significant interpatient variability due to polymorphisms in CYP1A2 activity and concomitant medications that induce or inhibit this enzyme system. Drugs that strongly induce CYP1A2 (e.g., tobacco smoke, omeprazole, rifampin) may increase M4 formation, while potent inhibitors (fluvoxamine, ciprofloxacin) could potentially reduce its generation. However, clinical studies suggest these interactions have limited clinical significance due to the minor contribution of oxidative metabolism to bendamustine's overall clearance [4] [8].
Regulatory agencies classify Bendamustine Desmethyl Impurity as a significant process-related impurity and metabolite requiring strict control in pharmaceutical products. The United States Pharmacopeia (USP) designates it as "Bendamustine Related Compound G" with specific identification and qualification thresholds in bendamustine hydrochloride drug substance and finished products [6]. Current regulatory guidelines mandate that pharmaceutical manufacturers establish rigorous controls throughout the manufacturing process to minimize the formation of this impurity, supported by validated analytical methods capable of detecting it at levels below 0.10% of the bendamustine peak in chromatographic analyses.
The impurity profile of bendamustine products is governed by comprehensive regulatory frameworks including ICH Q3A(R2) (Impurities in New Drug Substances), ICH Q3B(R2) (Impurities in New Drug Products), and ICH M7 (Assessment and Control of DNA Reactive Mutagenic Impurities). While N-desmethyl-bendamustine is not classified as a mutagenic impurity per se, its structural similarity to alkylating agents necessitates thorough safety evaluation. Regulatory submissions must include detailed characterization data, analytical validation reports, and batch analysis results demonstrating consistent control of this impurity across manufacturing batches [2] [6].
Table 2: Regulatory Status of Bendamustine Desmethyl Impurity
Regulatory Aspect | Specification |
---|---|
USP Designation | Bendamustine Related Compound G |
Chemical Name (USP) | 4-[6-[Bis(2-chloroethyl)amino]-1H-benzimidazol-2-yl]butanoic acid hydrochloride |
CAS Number | 31349-38-9 |
Identification Threshold | 0.05% |
Qualification Threshold | 0.10% |
Reporting Threshold | 0.03% |
Analytical Control Strategy | In-process testing and final product specification |
Regulatory guidance documents emphasize the importance of stability-indicating methods for monitoring impurity levels throughout the drug product's shelf life. For bendamustine injectable formulations, the European Medicines Agency (EMA) recommends specific storage conditions (2-8°C protected from light) to prevent degradation and impurity formation. Accelerated stability studies demonstrate that the desmethyl impurity may increase by approximately 0.1-0.3% per year under recommended storage conditions, necessitating inclusion in release and stability specifications [2] [6].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4